Gracillin Cytotoxicity Potency in Colorectal Cancer: IC50 Comparison Across CRC Cell Lines
In a direct in vitro cytotoxicity assessment, gracillin demonstrated differential potency against human colorectal cancer cell lines with IC50 values varying by approximately 2.1-fold between the most sensitive (SW480) and least sensitive (HCT116) CRC lines tested [1]. This intra-class variation provides a defined potency benchmark for CRC-focused studies.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | RKO: 3.118 μmol/L; SW480: 2.671 μmol/L; HCT116: 5.473 μmol/L |
| Comparator Or Baseline | SW480 (2.671 μM) versus HCT116 (5.473 μM) within same compound |
| Quantified Difference | 2.05-fold difference in sensitivity between SW480 and HCT116 |
| Conditions | Human CRC cell lines (RKO, SW480, HCT116); in vitro viability assay |
Why This Matters
This provides researchers with cell-line-specific potency benchmarks for selecting appropriate gracillin concentrations in colorectal cancer experimental designs.
- [1] GlpBio. Gracillin Product Technical Datasheet (GN10533). CAS 19083-00-2. View Source
